4-(1-Aminoethyl)benzene-1,2-diol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Dopamine is synthesized from the amino acid tyrosine through a two-step enzymatic process . The first step involves the hydroxylation of tyrosine to form L-DOPA, catalyzed by the enzyme tyrosine hydroxylase . The second step is the decarboxylation of L-DOPA to form dopamine, catalyzed by the enzyme DOPA decarboxylase .
Industrial Production Methods
Industrial production of dopamine typically involves the microbial fermentation of tyrosine or the chemical synthesis from catechol and ethylene diamine . The process is optimized for high yield and purity, often involving multiple purification steps to ensure the final product meets pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions
Dopamine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Oxidation: Dopamine can be oxidized to form dopamine quinone, which can further react to form neuromelanin.
Reduction: Dopamine can be reduced to form dihydroxyphenylethylamine.
Substitution: Dopamine can undergo substitution reactions, particularly at the hydroxyl groups, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are commonly used.
Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Dopamine quinone and neuromelanin.
Reduction: Dihydroxyphenylethylamine.
Substitution: Various dopamine derivatives with modified hydroxyl groups.
Scientific Research Applications
Dopamine has a wide range of applications in scientific research:
Mechanism of Action
Dopamine exerts its effects by binding to dopamine receptors, which are G protein-coupled receptors located in the brain and other tissues . There are five main types of dopamine receptors (D1-D5), each with different functions and signaling pathways . Dopamine’s action is terminated by reuptake into presynaptic neurons or by enzymatic degradation by catechol-O-methyl transferase (COMT) and monoamine oxidase (MAO) .
Comparison with Similar Compounds
Similar Compounds
Norepinephrine: Similar to dopamine but has an additional hydroxyl group on the ethylamine side chain.
Epinephrine: Similar to norepinephrine but has a methyl group attached to the nitrogen atom.
L-DOPA: A precursor to dopamine with an additional carboxyl group.
Uniqueness
Dopamine is unique in its role as both a neurotransmitter and a precursor to other catecholamines . Its ability to cross the blood-brain barrier and its involvement in a wide range of physiological processes make it a critical compound in both research and clinical settings .
Properties
IUPAC Name |
4-(1-aminoethyl)benzene-1,2-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-5(9)6-2-3-7(10)8(11)4-6/h2-5,10-11H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLADORYGYPYJHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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